

Molecular structure of 2-Bromo-2-methylpropan-1-ol

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Compound of Interest

Compound Name: 2-Bromo-2-methylpropan-1-ol

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An in-depth guide to the molecular structure, properties, and reactivity of **2-Bromo-2-methylpropan-1-ol**, prepared for researchers, scientists, and professionals in drug development.

Introduction

2-Bromo-2-methylpropan-1-ol is a bifunctional organic molecule containing both a primary alcohol and a tertiary alkyl halide. Its unique structure makes it a valuable intermediate in organic synthesis. The presence of two distinct functional groups on a compact carbon skeleton allows for a variety of chemical transformations. Notably, it has been identified as a precursor in the preparation of naphthol-phenylboronic acid ester compounds, which have been studied for their potential antitumor activity^[1]. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, reactivity, and theoretical spectroscopic profile.

Molecular Structure and Identifiers

The molecular structure of **2-Bromo-2-methylpropan-1-ol** consists of a propane backbone with a bromine atom and a methyl group attached to the central carbon (C2), and a hydroxyl group attached to a terminal carbon (C1).

Identifier	Value	Reference
IUPAC Name	2-bromo-2-methylpropan-1-ol	[2]
CAS Number	55376-31-3	[2]
Molecular Formula	C ₄ H ₉ BrO	[2]
SMILES	CC(C)(CO)Br	[2]
InChI	InChI=1S/C4H9BrO/c1-4(2,5)3-6/h6H,3H2,1-2H3	[2]
InChIKey	PUPDAQGFJMQNBK-UHFFFAOYSA-N	[2]

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of **2-Bromo-2-methylpropan-1-ol**.

Property	Value	Reference
Molecular Weight	153.02 g/mol	[2]
Exact Mass	151.98368 Da	[2]
Monoisotopic Mass	151.98368 Da	[2]
Topological Polar Surface Area	20.2 Å ²	[2]

Reactivity and Potential Reaction Mechanisms

The reactivity of **2-Bromo-2-methylpropan-1-ol** is dominated by its two functional groups. The tertiary carbon atom bonded to the bromine atom is sterically hindered and can stabilize a positive charge, making it highly susceptible to unimolecular nucleophilic substitution (S_n1) reactions.^{[3][4][5]} This process involves the spontaneous dissociation of the bromide ion to form a stable tertiary carbocation, which is then rapidly attacked by a nucleophile.^{[5][6]}

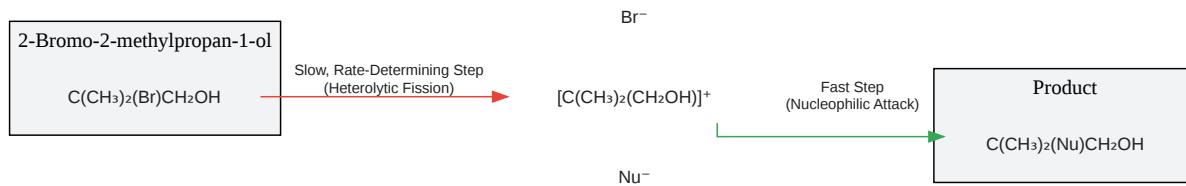
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Figure 1. Generalized S_n1 reaction pathway for **2-Bromo-2-methylpropan-1-ol**.

Proposed Synthesis Workflow

While specific industrial synthesis protocols are not detailed in the available literature, a plausible and chemically logical route for the synthesis of **2-Bromo-2-methylpropan-1-ol** is the acid-catalyzed ring-opening of 2,2-dimethyloxirane (isobutylene oxide) with hydrogen bromide (HBr). In this reaction, the protonation of the epoxide oxygen is followed by the attack of the bromide ion at the more substituted carbon, leading to the desired product.

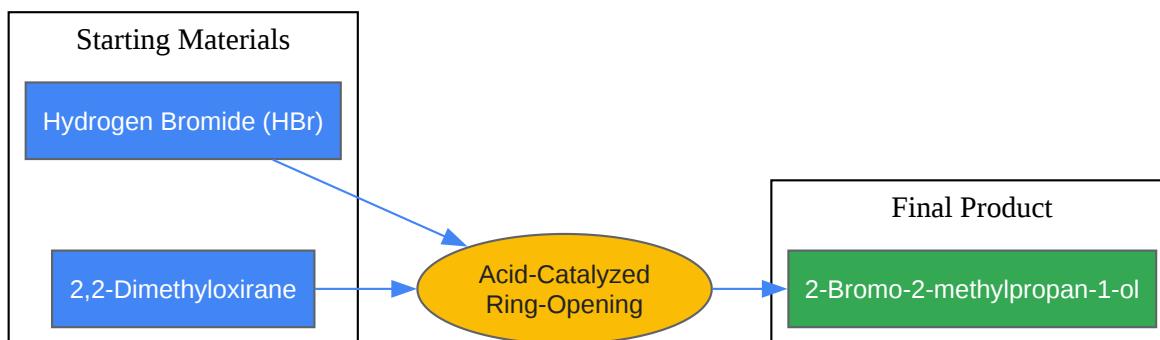
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Figure 2. Proposed synthesis workflow for **2-Bromo-2-methylpropan-1-ol**.

Spectroscopic Analysis and Experimental Protocols

Experimental spectroscopic data for **2-Bromo-2-methylpropan-1-ol** is not readily available in public databases. The following section provides a theoretical analysis based on its known structure and general principles of spectroscopy.

Theoretical Spectroscopic Profile

- ¹H NMR: Three distinct signals are expected:
 - A singlet integrating to 6H for the two equivalent methyl (-CH₃) groups.
 - A singlet integrating to 2H for the methylene (-CH₂-) group adjacent to the hydroxyl group.
 - A broad singlet integrating to 1H for the hydroxyl (-OH) proton, which is exchangeable with D₂O.
- ¹³C NMR: Three signals are expected, corresponding to the three unique carbon environments:
 - The quaternary carbon atom bonded to the bromine.
 - The primary carbon of the -CH₂OH group.
 - The carbon atoms of the two equivalent methyl groups.
- Infrared (IR) Spectroscopy: Key absorption bands would include:
 - A broad peak around 3300-3400 cm⁻¹ for the O-H stretch of the alcohol.
 - Peaks in the 2850-2960 cm⁻¹ region for C-H stretching.
 - A strong peak around 1050 cm⁻¹ for the C-O stretch.
 - A peak in the 500-600 cm⁻¹ region for the C-Br stretch.
- Mass Spectrometry:
 - The mass spectrum would show two molecular ion peaks (M⁺ and M+2) of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

- Common fragmentation patterns would likely include the loss of a bromine radical ($\bullet\text{Br}$) and the loss of the hydroxymethyl radical ($\bullet\text{CH}_2\text{OH}$).

General Experimental Protocols

The following are generalized methods for obtaining spectroscopic data for a liquid sample like **2-Bromo-2-methylpropan-1-ol**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy
 - Sample Preparation: Dissolve approximately 10-20 μL of the liquid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) within a 5 mm NMR tube.
 - Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
 - Acquisition: Optimize the magnetic field homogeneity through shimming. For ^1H NMR, acquire the spectrum over a range of 0-12 ppm. For ^{13}C NMR, acquire over a range of 0-220 ppm using a proton-decoupled pulse sequence.
 - Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
- Infrared (IR) Spectroscopy
 - Sample Preparation: For an Attenuated Total Reflectance (ATR) measurement, place a single drop of the liquid sample directly onto the ATR crystal. For a thin-film measurement, place a small drop of the sample between two salt plates (e.g., NaCl or KBr).
 - Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
 - Acquisition: Collect a background spectrum of the empty sample holder (or clean ATR crystal). Then, collect the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
 - Processing: The final absorbance spectrum is automatically generated by ratioing the sample spectrum against the background spectrum.

Safety and Handling

Based on its GHS classification, **2-Bromo-2-methylpropan-1-ol** is a hazardous substance that requires careful handling.[\[2\]](#)

Hazard Code	Description	Classification	Reference
H227	Combustible liquid	Flammable liquids	[2]
H302	Harmful if swallowed	Acute toxicity, oral	[2]
H315	Causes skin irritation	Skin corrosion/irritation	[2]
H319	Causes serious eye irritation	Serious eye damage/eye irritation	[2]
H335	May cause respiratory irritation	Specific target organ toxicity	[2]

Handling Recommendations:

- Handle in a well-ventilated area or under a chemical fume hood.[\[7\]](#)[\[8\]](#)
- Keep away from heat, sparks, open flames, and other ignition sources.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[\[8\]](#)
- Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[\[7\]](#)[\[8\]](#)
- Store in a cool, dry, well-ventilated area in a tightly sealed container.[\[8\]](#)[\[10\]](#)

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